4-(4-FLUOROBENZENESULFONYL)-1-[4-(THIOPHEN-2-YL)BENZOYL]PIPERIDINE
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods, including X-ray crystallography, NMR spectroscopy, and computational methods. Unfortunately, the specific molecular structure analysis for this compound is not available in the literature .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, boiling point, vapor pressure, and others. For this compound, the average mass is 342.386 Da and the monoisotopic mass is 342.104950 Da .Scientific Research Applications
Radiosynthesis and In Vivo Evaluation for Imaging
One of the primary applications of this compound involves its synthesis and evaluation for imaging purposes, specifically targeting the 5-HT2A receptor. This receptor is significant in various psychiatric conditions, and compounds like this are designed for visualization with Single Photon Emission Computerized Tomography (SPECT) and Positron Emission Tomography (PET). Studies report the synthesis and radiosynthesis of derivatives of this compound, demonstrating their potential as tracers for brain imaging due to their ability to penetrate the blood-brain barrier and selectively bind to target receptors. These properties make them promising candidates for diagnosing and studying psychiatric disorders by visualizing receptor distribution and density in the brain (Blanckaert et al., 2005), (Blanckaert et al., 2004).
Antimicrobial Activity
Another significant area of research involving this compound is its antimicrobial activity. Derivatives of the compound have been synthesized and tested for their efficacy against various bacterial and fungal strains. These studies highlight the potential of such compounds in developing new antimicrobial agents. Notably, certain derivatives have shown promising activity against pathogenic strains, suggesting a valuable avenue for further research into new treatments for infectious diseases (Mallesha & Mohana, 2014).
Exploration for Neurological Imaging
Research into sulfur-containing analogues of this compound has explored their suitability for imaging vesicular acetylcholine transporter (VAChT) in the brain. These studies are crucial for understanding neurological diseases where acetylcholine transport is affected. High binding affinities and the ability to penetrate the blood-brain barrier make these compounds potential candidates for neuroimaging, aiding in the diagnosis and study of neurological conditions (Luo et al., 2018).
Crystal Structure Analysis
The crystal structure of related compounds has been analyzed to understand better their chemical and biological properties. These studies provide insights into the compound's molecular arrangement and potential interactions with biological targets, laying the groundwork for the design of more effective derivatives (Nagaraju et al., 2018).
Anticancer Research
In anticancer research, derivatives have been synthesized to explore their antiproliferative activity against cancer cell lines. This research aims to identify new therapeutic agents for treating cancer, with some compounds showing promise in inducing apoptosis in leukemia cells, suggesting potential anticancer properties (Vinaya et al., 2011).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-(4-thiophen-2-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO3S2/c23-18-7-9-19(10-8-18)29(26,27)20-11-13-24(14-12-20)22(25)17-5-3-16(4-6-17)21-2-1-15-28-21/h1-10,15,20H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCCINWEWPNWIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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